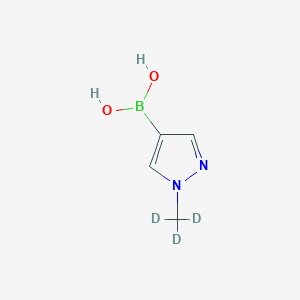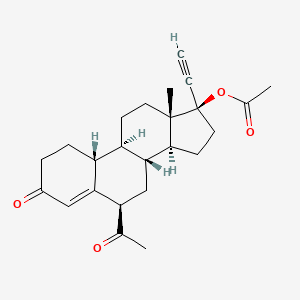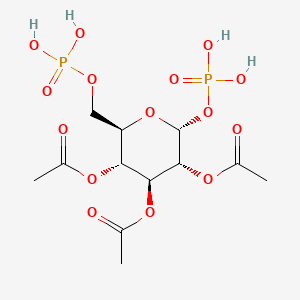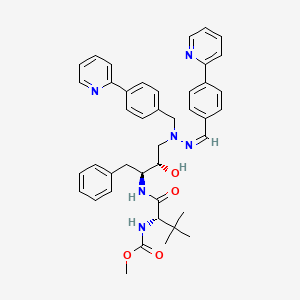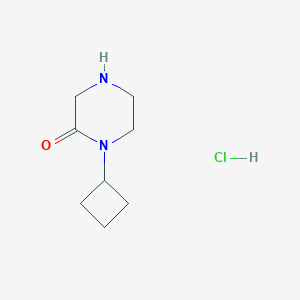
1-Cyclobutylpiperazin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylpiperazin-2-one;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The hydrochloride form is often used to enhance the solubility and stability of the compound
Métodos De Preparación
The synthesis of 1-Cyclobutylpiperazin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring-opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of high-temperature cyclization reactions, which can yield high-purity products suitable for large-scale applications .
Análisis De Reacciones Químicas
1-Cyclobutylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted piperazines and complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Cyclobutylpiperazin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
1-Cyclobutylpiperazin-2-one;hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexylpiperazin-2-one;hydrochloride: This compound has a similar structure but with a cyclohexyl group instead of a cyclobutyl group.
1,3-Dimethylpiperazin-2-one;hydrochloride: This compound has two methyl groups attached to the piperazine ring.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity. The cyclobutyl group provides distinct steric and electronic properties compared to other substituents, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-cyclobutylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-9-4-5-10(8)7-2-1-3-7;/h7,9H,1-6H2;1H |
Clave InChI |
JHHBQBJQCUHWFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2CCNCC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



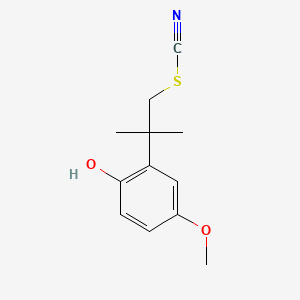
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
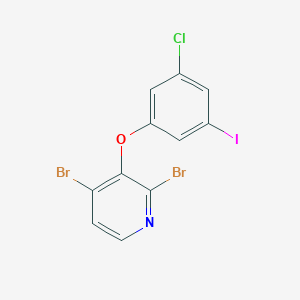


![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)

